1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
Description
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-fluoro-4-(trifluoromethyl)phenyl substituent at the 3-position. The Boc group enhances steric protection and modulates reactivity during synthetic processes, while the aryl substituent contributes to electronic and steric properties critical for applications in medicinal chemistry and material science. The compound’s molecular formula is C₁₆H₁₉F₄NO₂, with a molecular weight of 337.33 g/mol (exact value depends on isotopic composition) .
Properties
Molecular Formula |
C16H19F4NO2 |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
tert-butyl 3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-10(9-21)12-5-4-11(8-13(12)17)16(18,19)20/h4-5,8,10H,6-7,9H2,1-3H3 |
InChI Key |
ZXTOOZQGZFAKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine
General Synthetic Strategy
The preparation of this compound typically involves the following key steps:
- Construction or functionalization of the pyrrolidine ring.
- Introduction of the 2-fluoro-4-(trifluoromethyl)phenyl substituent at the 3-position of the pyrrolidine.
- Protection of the pyrrolidine nitrogen with a Boc group to afford the final compound.
The synthetic routes often employ palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, or reductive amination methods to install the aryl substituent on the pyrrolidine ring.
Detailed Preparation Method Based on Literature and Patents
Starting Materials
- Pyrrolidine or 3-substituted pyrrolidine derivatives.
- 2-Fluoro-4-(trifluoromethyl)phenyl halides (e.g., bromide or iodide).
- Boc anhydride (di-tert-butyl dicarbonate) for nitrogen protection.
- Bases such as triethylamine or diisopropylethylamine.
- Palladium catalysts for cross-coupling (if applicable).
- Solvents including tetrahydrofuran (THF), toluene, or acetonitrile.
Representative Synthetic Route
Synthesis of 3-(2-fluoro-4-(trifluoromethyl)phenyl)pyrrolidine:
- A palladium-catalyzed Suzuki or Buchwald-Hartwig coupling reaction between a 3-halopyrrolidine (or pyrrolidine derivative) and 2-fluoro-4-(trifluoromethyl)phenyl boronic acid or halide is conducted.
- Reaction conditions typically involve Pd(0) catalysts, phosphine ligands, a base (e.g., K3PO4 or NaOtBu), and heating in an inert atmosphere.
- The reaction yields the 3-aryl-substituted pyrrolidine intermediate.
Protection of the Pyrrolidine Nitrogen with Boc Group:
- The intermediate pyrrolidine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- This step is usually carried out in an organic solvent like dichloromethane at room temperature.
- The reaction proceeds to give this compound as the protected final compound.
-
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed by NMR, LC-MS, and melting point determination.
Example Reaction Conditions from Patent Literature
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Arylation of pyrrolidine ring | Pd catalyst, phosphine ligand, base (e.g., K3PO4), solvent (THF/toluene), inert atmosphere, 80–110 °C, 12–24 h | Cross-coupling to install aryl substituent |
| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), triethylamine, dichloromethane, room temperature, 2–4 h | Efficient nitrogen protection |
| Purification | Silica gel chromatography or recrystallization | Isolate pure product |
Analytical Data (Typical for Final Compound)
| Analysis Technique | Data Example |
|---|---|
| ^1H NMR (400 MHz) | Signals consistent with pyrrolidine ring and aromatic protons; Boc tert-butyl singlet at ~1.4 ppm |
| ^13C NMR | Characteristic carbons for Boc group (~80 ppm), aromatic carbons, and pyrrolidine carbons |
| LC-MS | Molecular ion peak consistent with molecular weight of this compound |
| Melting Point | Typically in range 80–120 °C depending on purity and polymorph |
Summary and Notes
- The key to efficient synthesis is the selective arylation of the pyrrolidine ring at the 3-position, followed by Boc protection.
- Palladium-catalyzed cross-coupling reactions provide a convergent and high-yielding route.
- Reaction conditions such as choice of base, solvent, and temperature are critical for optimizing yield and selectivity.
- Purification and characterization confirm the identity and purity of the final compound.
Chemical Reactions Analysis
Hydrolysis of the Boc Group
The Boc group is a widely used protecting group for amines. Its removal typically occurs under acidic or basic conditions, yielding the free amine and carbon dioxide. For this compound:
-
Acidic hydrolysis : Treatment with hydrochloric acid (HCl) or trifluoroacetic acid (TFA) cleaves the Boc group efficiently .
-
Basic hydrolysis : Sodium hydroxide (NaOH) or other strong bases can also deprotect the amine, though acidic conditions are more common for Boc removal .
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic hydrolysis | HCl, room temperature | Free pyrrolidine amine |
| Basic hydrolysis | NaOH, aqueous solution | Deprotected amine |
Nucleophilic Aromatic Substitution
The trifluoromethyl and fluorine substituents on the phenyl ring are electron-withdrawing, activating the ring toward nucleophilic aromatic substitution. Key features include:
-
Directing effects : The trifluoromethyl group strongly directs substitution to the para position relative to itself, while fluorine may also influence regioselectivity.
-
Reagents : Sodium methoxide (MeONa) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like DMSO.
Example Reaction :
This reactivity is critical for functionalizing the phenyl ring with additional groups.
Coupling Reactions
The pyrrolidine nitrogen, once deprotected, can participate in coupling reactions. For instance:
-
Pd-catalyzed cross-coupling : Deprotected pyrrolidine amines may undergo Suzuki or Buchwald-Hartwig couplings to form C-N bonds .
-
Amide bond formation : Reaction with carboxylic acids or acid chlorides can generate amide derivatives .
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki coupling | Pd catalyst, boronic acid | Cross-coupled product |
| Amide formation | EDC coupling agent, HOBt | Amide derivative |
Reactivity of the Trifluoromethyl Group
The trifluoromethyl group enhances lipophilicity and metabolic stability, influencing the compound’s interactions with biological targets. Its strong electron-withdrawing effect also modulates the phenyl ring’s reactivity, favoring substitution at specific positions.
Scientific Research Applications
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents due to its unique structural features.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and reactivity.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. The Boc group protects the amine, allowing for selective reactions at other positions on the molecule .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key analogues differ in the substitution patterns on the phenyl ring or pyrrolidine scaffold:
Key Observations :
Functional Group Modifications
highlights analogues with amino or hydroxyl groups on the pyrrolidine ring:
Implications :
Isomerism and Pharmacological Relevance
emphasizes the significance of isomerism in pyrrolidine derivatives. For example, fluorolintane isomers exhibit varying pharmacological activities due to differences in substituent orientation . Similarly, the position of fluorine and CF₃ in the target compound’s phenyl ring may influence its interaction with biological targets compared to meta- or ortho-substituted analogues.
Biological Activity
1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine is a compound featuring a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a 2-fluoro-4-(trifluoromethyl)phenyl substituent. Its unique structure contributes to its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C16H19F4NO2
- Molecular Weight : 333.32 g/mol
- CAS Number : 2385185-10-2
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly focusing on its potential as a therapeutic agent. The trifluoromethyl group enhances lipophilicity, which can improve the compound's interaction with biological targets.
- Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can modulate various receptors, including cannabinoid receptors, which are implicated in pain and inflammation pathways .
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as COX-1 and COX-2, which are critical in inflammatory processes .
Research Findings
Recent studies have highlighted the following aspects of the compound's biological activity:
- Anti-inflammatory Properties : Preliminary findings suggest that derivatives of this compound exhibit significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac sodium. For instance, certain analogs demonstrated IC50 values indicating effective inhibition of COX enzymes .
- Analgesic Effects : The compound has been evaluated for its analgesic properties, showing promise in reducing pain through modulation of inflammatory cytokines such as TNF-α .
Case Studies
A review of recent literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:
- Study on Trifluoromethyl Compounds : A study indicated that the presence of trifluoromethyl groups significantly increased the potency of compounds against specific targets, including serotonin uptake inhibition .
- Synthesis and Evaluation : Another study synthesized various derivatives and assessed their biological activities, revealing that modifications to the phenyl ring affected their anti-inflammatory potency significantly .
Comparative Analysis
To further understand the significance of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Boc-3-[2-chloro-4-(trifluoromethyl)phenyl]pyrrolidine | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
| 1-Boc-3-[2-fluoro-4-(methyl)phenyl]pyrrolidine | Methyl group instead of trifluoromethyl | Reduced lipophilicity compared to trifluoromethyl |
| 1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine | Variation in position of trifluoromethyl | Potential differences in receptor interaction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine core. A Boc-protected pyrrolidine intermediate can undergo regioselective coupling with a halogenated aryl moiety (e.g., 2-fluoro-4-(trifluoromethyl)phenyl bromide) via Suzuki-Miyaura or Ullmann coupling reactions. Post-functionalization, the Boc group is retained to stabilize the amine during purification. Characterization often relies on / NMR to confirm regiochemistry and NMR to verify trifluoromethyl group integrity .
Q. How do researchers characterize the regiochemical orientation of substituents on the pyrrolidine ring?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous regiochemical assignment. For example, dihedral angles between the Boc group and aryl substituent (e.g., O1B—C1B—C2B—C7B angles ≈ -171°) provide spatial insights . When crystallography is unavailable, 2D NMR techniques (e.g., NOESY, COSY) and coupling constants in NMR distinguish between axial and equatorial substituents .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and mass spectrometry (ESI-MS) are essential. Trifluoroacetate counterions (if present) are identified via NMR or ion chromatography .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The -CF group significantly deactivates the aryl ring, directing nucleophilic attacks to meta/para positions relative to fluorine. Computational studies (DFT calculations) can predict electrophilic aromatic substitution sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation involves synthesizing derivatives with alternative substituents (e.g., -CH vs. -CF) and comparing reaction kinetics .
Q. What strategies mitigate racemization during Boc deprotection in stereosensitive applications?
- Methodological Answer : Acidic Boc deprotection (e.g., HCl/dioxane) must be performed at 0–5°C to minimize racemization. Chiral HPLC or polarimetry monitors enantiomeric excess. For chiral centers adjacent to the Boc group, alternative protecting groups (e.g., Fmoc) or enzymatic methods may reduce stereochemical lability .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess interactions with targets like enzymes or receptors. Pharmacophore models prioritize key features (e.g., fluorine’s role in hydrogen bonding, Boc group’s steric effects). Free energy perturbation (FEP) calculations quantify binding energy contributions of substituents .
Q. What are the stability challenges of this compound under physiological conditions, and how are they addressed?
- Methodological Answer : The Boc group hydrolyzes slowly in aqueous media (t ≈ 24–48 hours at pH 7.4). Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation products (e.g., free pyrrolidine). Formulation with cyclodextrins or liposomal encapsulation enhances stability in biological assays .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for structurally similar compounds: How to resolve?
- Methodological Answer : Variations in melting points (e.g., 123–124°C vs. 287.5–293.5°C for trifluoromethylpyridine derivatives ) often arise from polymorphic forms or hydrate/solvate formation. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) clarify phase behavior. Recrystallization solvents (e.g., EtOAc vs. MeCN) should be standardized for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
